5-(Methoxymethyl)thiophen-3-ylboronic acid

Suzuki-Miyaura coupling Protodeboronation kinetics Heteroarylboronic acid stability

This 3-ylboronic acid regioisomer uniquely combines enhanced protodeboronation stability with a methoxymethyl handle for post-coupling deprotection to hydroxymethyl. It enables lower reagent excess, cleaner reaction profiles in Suzuki-Miyaura couplings, and orthogonal access to 3,5-disubstituted thiophene cores—key privileged scaffolds in kinase inhibitor programs. Multi-vendor stocking from 50 mg to 10 g mitigates single-supplier risk across discovery and scale-up.

Molecular Formula C6H9BO3S
Molecular Weight 172.01 g/mol
Cat. No. B12098126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)thiophen-3-ylboronic acid
Molecular FormulaC6H9BO3S
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESB(C1=CSC(=C1)COC)(O)O
InChIInChI=1S/C6H9BO3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4,8-9H,3H2,1H3
InChIKeyIANUDSWKFLLGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxymethyl)thiophen-3-ylboronic Acid: Core Properties and Procurement Baseline


5-(Methoxymethyl)thiophen-3-ylboronic acid (CAS: 1065184-97-5) is a heteroarylboronic acid building block featuring a thiophene core substituted with a methoxymethyl group at the 5-position and a boronic acid group at the 3-position, with a molecular formula of C₆H₉BO₃S and a molecular weight of 172.01 g/mol [1]. The compound is commercially available from multiple reputable vendors with purities typically ≥95%, and its structural features position it as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex heterocyclic systems [2].

Why 5-(Methoxymethyl)thiophen-3-ylboronic Acid Cannot Be Interchanged with Common Thiophene Boronic Acid Analogs


Direct substitution with unsubstituted thiophene-3-ylboronic acid or the regioisomeric 2-(methoxymethyl)thiophene-5-boronic acid is not a functionally equivalent procurement decision. The methoxymethyl substituent alters both the electronic character of the thiophene ring and its solubility profile in organic solvents compared to parent thiophene boronic acids [1]. Critically, the 3-ylboronic acid regioisomer exhibits markedly different stability under protic coupling conditions relative to the 2-ylboronic acid counterpart, as established by protodeboronation kinetic studies [2]. Furthermore, the methoxymethyl group introduces additional synthetic versatility through potential deprotection to hydroxymethyl functionality, enabling downstream transformations not accessible with simple alkyl- or unsubstituted thiophene boronic acids [1].

Quantitative Differentiation Guide: 5-(Methoxymethyl)thiophen-3-ylboronic Acid vs. Key Comparators


Superior Stability Under Protic Conditions: Protodeboronation Rate Comparison with 2-Thiophene Regioisomers

The target compound incorporates the thiophen-3-ylboronic acid scaffold, which is substantially more resistant to protodeboronation—a competitive decomposition pathway that cleaves the carbon-boron bond under protic coupling conditions—compared to the thiophen-2-ylboronic acid regioisomer. This stability advantage is critical for maintaining effective nucleophile concentration during cross-coupling reactions. While direct kinetic data for the 5-methoxymethyl-substituted derivative are not available, class-level inference from the parent thiophene boronic acids provides a quantitative framework for this differentiation: the protodeboronation rate of thiophen-3-ylboronic acid is approximately 120-fold slower than that of thiophen-2-ylboronic acid at 70 °C [1][2].

Suzuki-Miyaura coupling Protodeboronation kinetics Heteroarylboronic acid stability

Regioisomeric Differentiation: Positional Substitution Impacts Downstream Synthetic Utility

5-(Methoxymethyl)thiophen-3-ylboronic acid (boronic acid at C3, methoxymethyl at C5) and its regioisomer [5-(methoxymethyl)thiophen-2-yl]boronic acid (CAS: 2096337-65-2; boronic acid at C2, methoxymethyl at C5) represent fundamentally different building blocks with distinct synthetic vectors. The target compound places the boronic acid handle at the 3-position of the thiophene ring, enabling coupling at the β-position relative to sulfur. This substitution pattern is particularly valuable for constructing meta-substituted biaryl architectures and for accessing 3,5-disubstituted thiophene scaffolds that are prevalent in kinase inhibitors and other bioactive molecules [1]. In contrast, the 2-ylboronic acid regioisomer directs coupling to the α-position, producing α,α′-disubstituted or 2,5-disubstituted thiophene derivatives [2].

Medicinal chemistry Thiophene functionalization Building block selection

Commercial Availability and Procurement Viability Assessment

5-(Methoxymethyl)thiophen-3-ylboronic acid is commercially available from multiple global suppliers including Enamine, MolCore, and Chem-space with typical purity specifications of ≥95% [1]. This multi-vendor availability reduces single-source procurement risk and enables competitive pricing. The compound is stocked in quantities ranging from 50 mg to 10 g, making it accessible for both discovery-scale and early development applications. In contrast, certain specialized 5-substituted thiophene-3-boronic acid analogs with electron-withdrawing groups (e.g., ethoxycarbonyl, trifluoromethyl) may exhibit more limited commercial availability or higher cost-per-gram due to synthetic complexity [2].

Research chemical sourcing Building block availability Procurement assessment

Functional Group Versatility: Methoxymethyl as a Transformable Handle

The methoxymethyl substituent in the target compound serves as more than a passive solubility enhancer—it functions as a protected hydroxymethyl group that can be unmasked under acidic conditions to reveal a primary alcohol functionality. This latent reactivity provides a synthetic advantage over simple alkyl-substituted thiophene boronic acids (e.g., 5-methylthiophene-3-boronic acid) or unsubstituted thiophene-3-boronic acid, which lack this transformable handle. The resulting hydroxymethyl group can subsequently undergo oxidation to aldehyde/carboxylic acid, conversion to halides or leaving groups, or esterification/etherification, enabling late-stage diversification after the Suzuki coupling step [1].

Protecting group strategy Late-stage functionalization Hydroxymethyl conversion

High-Value Application Scenarios for 5-(Methoxymethyl)thiophen-3-ylboronic Acid


Synthesis of β-Aryl Thiophene Scaffolds for Kinase Inhibitor Programs

The compound enables direct Suzuki-Miyaura coupling at the thiophene 3-position, providing access to 3-arylthiophene cores that are privileged scaffolds in kinase inhibitor medicinal chemistry. The enhanced protodeboronation stability of the 3-ylboronic acid regioisomer [1] permits lower reagent excess and cleaner reaction profiles compared to 2-ylboronic acid alternatives, which is critical when coupling with precious or late-stage aryl halide intermediates.

Construction of 3,5-Disubstituted Thiophene Building Blocks with Orthogonal Functional Handles

The compound is ideally suited for preparing 3,5-disubstituted thiophene intermediates wherein the methoxymethyl group remains intact through the coupling step, then undergoes subsequent deprotection to reveal a hydroxymethyl functionality for further diversification [1]. This orthogonal reactivity is particularly valuable in parallel medicinal chemistry and library synthesis workflows.

Academic and Industrial Research Requiring Reliable Commercial Supply

For programs that require reproducible access to this specific building block across multiple synthetic cycles or across geographically distributed research sites, the multi-vendor availability [2] mitigates single-supplier dependency. The compound is stocked by major chemical suppliers in quantities suitable for both discovery (50 mg–1 g) and scale-up (5–10 g) applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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